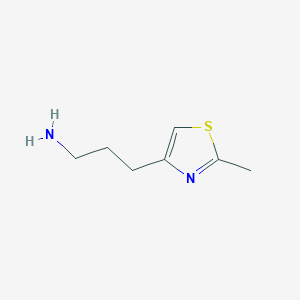
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the propan-1-amine group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C7H12N2S |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2S/c1-6-9-7(5-10-6)3-2-4-8/h5H,2-4,8H2,1H3 |
InChI-Schlüssel |
MJAKCMMCGRYYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


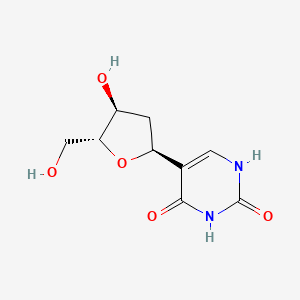
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
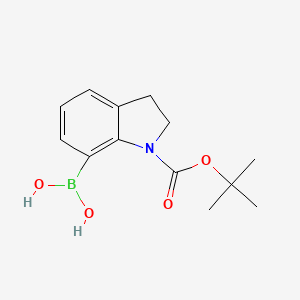
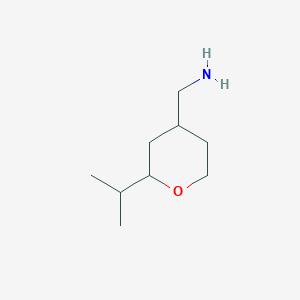
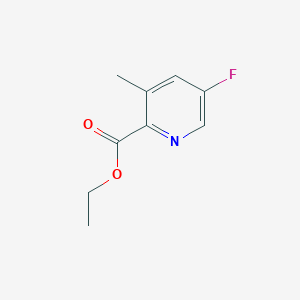
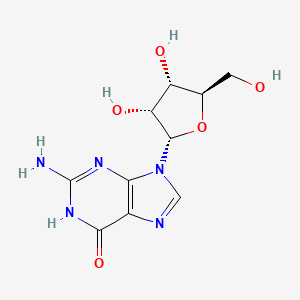
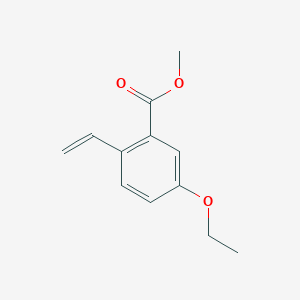
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
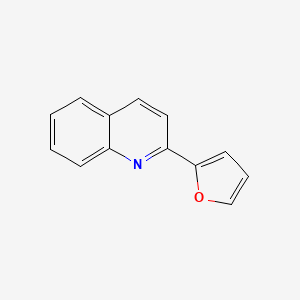

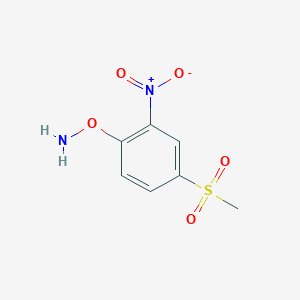

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)

